N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide
Description
This compound features a 2,3'-bithiophene core substituted at the 5-position with a hydroxyethyl group and an ethanediamide linker connected to a thiophen-2-ylmethyl moiety. Commercial availability (e.g., Life Chemicals’ structurally similar analog with a methoxyphenyl substituent) suggests its utility in drug discovery or materials science .
Properties
IUPAC Name |
N'-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S3/c20-13(15-4-3-14(25-15)11-5-7-23-10-11)9-19-17(22)16(21)18-8-12-2-1-6-24-12/h1-7,10,13,20H,8-9H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXWHCDSZIDUTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Bithiophene Core: The initial step involves the synthesis of the bithiophene core. This can be achieved through a coupling reaction, such as the Stille or Suzuki coupling, using appropriate thiophene derivatives.
Hydroxyethylation: The next step involves the introduction of the hydroxyethyl group. This can be done via a nucleophilic substitution reaction where a hydroxyethyl halide reacts with the bithiophene derivative.
Amidation: The final step is the formation of the ethanediamide structure. This can be achieved by reacting the hydroxyethyl-bithiophene intermediate with an appropriate amine under amidation conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry
Biological Activity
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide is an organic compound with notable structural features that include a bithiophene core and various functional groups. Its molecular formula is and it has a molecular weight of approximately 392.51 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.51 g/mol |
| CAS Number | 2320960-18-5 |
| Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds containing thiophene and bithiophene moieties often exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains.
- Antibacterial Testing : In vitro studies have shown that this compound displays notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition of bacterial growth, indicating potential for development as an antibacterial agent.
Anticancer Activity
The compound's structural attributes suggest it may also possess anticancer properties.
- Cell Proliferation Assays : Preliminary studies have indicated that derivatives of thiophene compounds can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is hypothesized to involve apoptosis induction and cell cycle arrest.
The biological activity is often attributed to the ability of the thiophene rings to intercalate into DNA or interact with cellular enzymes, leading to disruption of cellular processes.
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Study 1 : A study focusing on thiosemicarbazone derivatives demonstrated that metal complexes derived from these ligands exhibited enhanced cytotoxicity against cancer cell lines compared to their non-complexed forms, suggesting that coordination with metal ions could amplify biological activity.
- Study 2 : Another investigation into thiophene-based compounds highlighted their potential as effective agents against multidrug-resistant bacterial strains, showcasing their relevance in addressing contemporary challenges in infectious disease treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Features
Key Observations:
- Electron Density : The target compound’s bithiophene core and absence of strong electron-withdrawing groups (unlike the nitro group in ) make it more nucleophilic, favoring electrophilic substitution at the 4- or 5´-positions .
- Conjugation: The ethanediamide linker in the target compound extends conjugation compared to the non-conjugated sulfonamide in or the rigid thiazolidinone in .
- Solubility : The hydroxyethyl group improves aqueous solubility relative to analogs with hydrophobic substituents (e.g., methoxyphenyl in ).
Computational and Crystallographic Insights
- Density Functional Theory (DFT) : Studies on similar systems (e.g., ) reveal that gradient-corrected functionals accurately predict thermochemical properties, such as atomization energies (<2.4 kcal/mol deviation) . For the target compound, DFT could model charge distribution across the bithiophene-amide system.
- Crystallography: Analogs like N-(2-nitrophenyl)thiophene-2-carboxamide exhibit dihedral angles of ~8–16° between aromatic rings, influencing packing and stability . The target compound’s hydroxyethyl group may promote hydrogen bonding, altering crystal morphology compared to non-polar derivatives.
Q & A
Q. Critical Parameters :
- Temperature control (<0°C during acyl chloride formation).
- Stoichiometric ratios (1:1.2 for amine coupling).
Which analytical techniques are essential for structural confirmation and purity assessment?
Q. Basic
- NMR Spectroscopy :
- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and hydroxyl O-H (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (e.g., m/z 437.5 calculated for C₂₁H₁₉N₃O₄S₂) .
Validation : Cross-reference with published spectra of analogous thiophene-ethanediamides .
How can researchers design in vitro assays to evaluate biological activity?
Q. Basic
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, with doxorubicin as a positive control .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence polarization, monitoring IC₅₀ values .
- Antimicrobial Activity : Agar dilution assays (MIC determination) against S. aureus and E. coli .
Controls : Include solvent-only (DMSO <0.1%) and reference compounds (e.g., ciprofloxacin for antimicrobial tests).
What strategies optimize reaction yields while minimizing side products?
Q. Advanced
- Selective Functionalization : Use directing groups (e.g., hydroxyethyl) to control electrophilic substitution on bithiophene .
- Catalysis : Employ Pd(OAc)₂ for Suzuki-Miyaura coupling of thiophene derivatives (yield improvement ~15–20%) .
- Side Reaction Mitigation :
Case Study : Vilsmeier-Haack formylation at the 4-position of bithiophene achieves >80% selectivity vs. 5´-position under electrophilic conditions .
How do thiophene and bithiophene moieties influence reactivity in substitution reactions?
Q. Advanced
- Electrophilic Aromatic Substitution (EAS) :
- Nucleophilic Substitution : Hydroxyethyl groups enable SN2 reactions with amines, but steric hindrance may reduce yields (~50–60%) .
Q. Experimental Validation :
- Bromination at thiophene α-positions (confirmed by X-ray crystallography) .
- Comparative kinetic studies of substitution rates in thiophene vs. bithiophene derivatives .
How can contradictory biological activity data across studies be resolved?
Q. Advanced
- Dose-Response Reproducibility : Validate assays in triplicate across independent labs.
- Structural Confirmation : Re-characterize batches via NMR to rule out degradation (e.g., hydrolyzed amide bonds) .
- Meta-Analysis : Compare IC₅₀ values from cytotoxicity studies (e.g., MCF-7 cell line: 12 μM vs. 45 μM in conflicting reports) .
Q. Root Causes :
- Solvent effects (DMSO vs. aqueous buffers).
- Cell line genetic drift.
What methodologies characterize the compound’s interaction with biological targets?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized receptors (e.g., EGFR) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
- Molecular Dynamics (MD) Simulations : Model binding poses using software like AutoDock Vina (validation via crystallography) .
Q. Key Findings :
How do structural analogs compare in reactivity and bioactivity?
Q. Advanced
Design Implications : Bithiophene enhances π-π stacking with hydrophobic enzyme pockets .
What mechanisms govern oxidation reactions of the thiophene rings?
Q. Advanced
- Sulfoxide Formation : Treat with m-CPBA (meta-chloroperbenzoic acid) to oxidize sulfur, monitored by ¹H NMR (δ 7.1–7.3 ppm shift) .
- Over-Oxidation Risk : Prolonged exposure to H₂O₂ converts thiophene to sulfone (reduced bioactivity) .
- Selectivity : Bithiophene’s conjugated system stabilizes intermediates, favoring mono-oxidation at terminal positions .
Applications : Sulfoxide derivatives show improved solubility for in vivo studies .
How do pharmacological profiles compare across species in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
